Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate
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Overview
Description
Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a diethylamino-substituted prop-1-en-1-yl chain, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable alkene or alkyne precursor under controlled conditions. One common method involves the use of diethyl phosphite and an appropriate diethylamino-substituted alkene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is also common to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The diethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry. Additionally, the diethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate.
Diethyl (prop-2-en-1-yl)phosphonate: A structurally similar compound with different substituents.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Another phosphonate derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a phosphonate group and a diethylamino-substituted alkene chain. This structure imparts specific reactivity and binding properties that are valuable in various applications, distinguishing it from other phosphonate compounds .
Properties
CAS No. |
995-12-0 |
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Molecular Formula |
C11H24NO3P |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N,N-diethylprop-1-en-2-amine |
InChI |
InChI=1S/C11H24NO3P/c1-6-12(7-2)11(5)10-16(13,14-8-3)15-9-4/h10H,6-9H2,1-5H3 |
InChI Key |
QWQOCFWCZMMTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CP(=O)(OCC)OCC)C |
Origin of Product |
United States |
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